molecular formula C23H31N3O3 B4467669 N,N-dicyclohexyl-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N,N-dicyclohexyl-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B4467669
M. Wt: 397.5 g/mol
InChI Key: ACTSBJXWZPPTEL-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives

Properties

IUPAC Name

N,N-dicyclohexyl-2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-24-22(28)19-14-8-9-15-20(19)25(23(24)29)16-21(27)26(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTSBJXWZPPTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.

    Acylation: The quinazolinone core can then be acylated with N,N-dicyclohexylacetamide under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could yield different reduced forms of the quinazolinone core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles in appropriate solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced quinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Possible applications in drug development, particularly for diseases where quinazolinone derivatives have shown efficacy.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. Typically, quinazolinone derivatives exert their effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as agonists or antagonists at specific receptors.

    Modulating Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds with the quinazolinone core, such as 2-methyl-4(3H)-quinazolinone.

    N,N-Dicyclohexylacetamide Derivatives: Compounds with similar acylation patterns.

Uniqueness

N,N-dicyclohexyl-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is unique due to its specific combination of the quinazolinone core and the N,N-dicyclohexylacetamide moiety, which may confer distinct biological and chemical properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dicyclohexyl-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-dicyclohexyl-2-(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

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